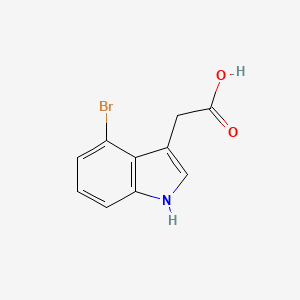
2-(4-Bromo-1H-indol-3-yl)acetic acid
説明
“2-(4-Bromo-1H-indol-3-yl)acetic acid” is a derivative of indole-3-acetic acid . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yielded a corresponding tricyclic indole in good yield .
Molecular Structure Analysis
In a related compound, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .
Chemical Reactions Analysis
Indole derivatives have been found to participate in various chemical reactions. For instance, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
科学的研究の応用
- Field : Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method : The specific method of application or experimental procedure would depend on the specific disorder being treated. Generally, these compounds would be administered in a manner that allows them to interact with the target cells or microbes .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids .
- Method : The specific method of synthesis would depend on the specific alkaloid being synthesized. Generally, this involves chemical reactions that construct the indole moiety within the alkaloid .
- Results : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been successful .
- Field : Chemical Sensing
- Application : An indolyl maleimide derivative, which “2-(4-Bromo-1H-indol-3-yl)acetic acid” could potentially be used to synthesize, has been used in the development of molecular sensors .
- Method : The emission intensity of the indolyl maleimide derivative increases significantly by reversible coordination to a specific compound, making it a promising signaling motif for molecular sensors .
- Results : The system showed a strong fluorescence enhancement, making it a promising new signaling motif for molecular sensors .
Biologically Active Compounds
Synthesis of Alkaloids
Molecular Sensors
Safety And Hazards
While the specific safety and hazards of “2-(4-Bromo-1H-indol-3-yl)acetic acid” are not mentioned in the retrieved documents, related compounds have been described to have certain hazards. For instance, certain indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .
特性
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDQZFQDRENOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542292 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-indol-3-yl)acetic acid | |
CAS RN |
89245-41-0 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

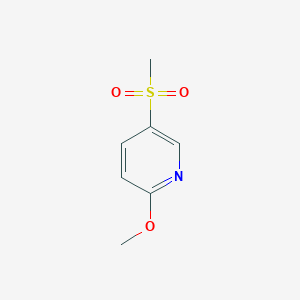
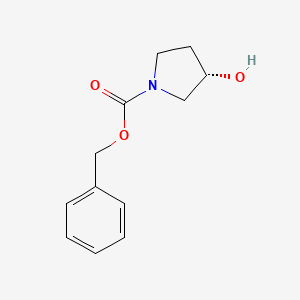
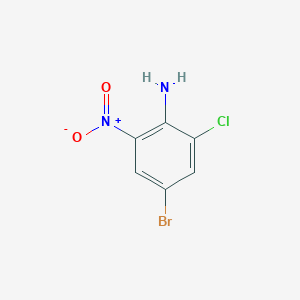
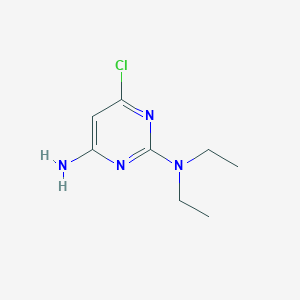
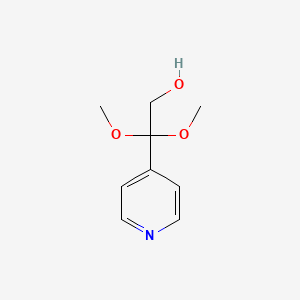
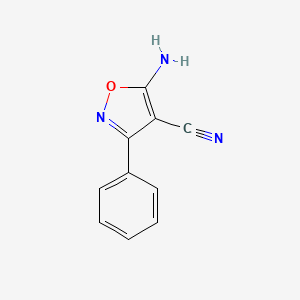
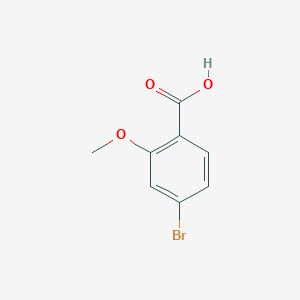
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)